The Friedländer Annulation: A Classic and Direct Approach
The Friedländer Annulation: A Classic and Direct Approach
An In-depth Technical Guide to the Synthesis of Diethyl 2,3-Quinolinedicarboxylate
For professionals in medicinal chemistry and organic synthesis, the quinoline scaffold is a cornerstone of drug design, appearing in a vast array of therapeutic agents. Diethyl 2,3-quinolinedicarboxylate, with its strategically placed ester functionalities, serves as a highly versatile intermediate for the elaboration of complex polycyclic and heterocyclic systems. The diester groups at the C2 and C3 positions offer reactive handles for a multitude of transformations, including hydrolysis, amidation, and reduction, enabling the construction of novel molecular architectures. This guide provides a detailed exploration of the core synthetic strategies for accessing this valuable building block, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the most effective methods.
The most direct and historically significant route to the quinoline-2,3-dicarboxylate core is the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[1][2] For the synthesis of the target molecule, the logical reactants are a 2-aminobenzaldehyde and diethyl oxaloacetate.
Underlying Mechanism
The reaction proceeds through a sequence of condensation and cyclization steps. The initial step is typically an Aldol-type condensation between the enol or enolate of diethyl oxaloacetate and the aldehyde group of the 2-aminobenzaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone carbonyl, and subsequent dehydration to form the aromatic quinoline ring.[1][3]
A Practical Modification: The Domino Nitro Reduction-Friedländer Synthesis
A significant drawback of the classical Friedländer synthesis is the limited availability and inherent instability of many substituted 2-aminobenzaldehydes.[4][5] To circumvent this, a highly effective domino (or tandem) strategy has been developed. This approach starts with a more stable 2-nitrobenzaldehyde, which is reduced in situ to the corresponding 2-aminobenzaldehyde. The freshly generated, reactive aminoaldehyde immediately undergoes the Friedländer condensation with the active methylene compound present in the same pot.[5]
This one-pot procedure is not only more efficient but also avoids the isolation of the often-problematic aminoaldehyde intermediate. Iron powder in acetic acid (Fe/AcOH) is a common and effective reagent system for the nitro group reduction.[5]
Experimental Protocol: Domino Synthesis
The following protocol is adapted from established procedures for domino nitro reduction-Friedländer reactions.[5]
Materials:
-
Substituted 2-nitrobenzaldehyde (1.0 eq)
-
Diethyl oxaloacetate (1.2 eq)
-
Iron powder (Fe), fine grade (4.0-5.0 eq)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH) or other suitable solvent
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2-nitrobenzaldehyde (1.0 eq), diethyl oxaloacetate (1.2 eq), and ethanol.
-
Stir the mixture to achieve a suspension or solution.
-
Add the iron powder (4.0-5.0 eq) to the mixture.
-
With vigorous stirring, add glacial acetic acid portion-wise via a dropping funnel. The reaction is often exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washes, and neutralize the excess acetic acid carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure diethyl 2,3-quinolinedicarboxylate.
A Modern Alternative: Synthesis via Quinoline N-Oxide Intermediates
An alternative strategy that also bypasses the use of unstable 2-aminobenzaldehydes involves the reaction of 2-nitrobenzaldehydes with phosphorus ylides or related reagents. A notable method describes the reaction of 2-nitrobenzaldehydes with diethyl (diethoxyphosphinyl)succinate to form diethyl 2,3-quinolinedicarboxylate N-oxides.[4] The resulting N-oxide can then be readily deoxygenated in a subsequent step to afford the final product.
This approach is advantageous as it starts from stable nitro compounds and proceeds through a distinct mechanistic pathway, offering an alternative for substrates that may be incompatible with reductive conditions in a one-pot setting.
Insights from Related Synthetic Strategies
While the Friedländer reaction is the most direct method, other classical syntheses provide valuable context and highlight the reactivity of key precursors.
-
The Pfitzinger Reaction: This reaction typically condenses isatin with a carbonyl compound to produce quinoline-4-carboxylic acids.[6] When diethyl oxaloacetate is used as the carbonyl partner, the reaction can yield a quinoline-2,3,4-tricarboxylic acid derivative.[7] Although this produces a different final molecule, it confirms the viability of using diethyl oxaloacetate as a building block in quinoline ring formation. However, the reaction can be challenging, with the oxaloacetate being sensitive to the basic conditions required for the initial hydrolysis of isatin.[7]
-
Aniline and Acetylenedicarboxylate Reactions: The reaction between anilines and diethyl acetylenedicarboxylate (DEAD) is another potential route. However, this reaction is highly dependent on conditions and catalysts. Without careful control, it can lead to other isomers, such as diethyl quinoline-2,4-dicarboxylates, or even different heterocyclic systems like pyrrolidones.[8][9] Therefore, this method is generally less reliable for the specific synthesis of the 2,3-dicarboxylate isomer.
Comparative Analysis of Key Methodologies
| Feature | Domino Nitro Reduction-Friedländer | N-Oxide Synthesis |
| Starting Materials | 2-Nitrobenzaldehyde, Diethyl Oxaloacetate | 2-Nitrobenzaldehyde, Succinate-based Phosphonate |
| Key Reagents | Fe/AcOH for in situ reduction | Base for cyclization; PCl₃/PPh₃ for deoxygenation |
| Process Type | One-pot, domino reaction | Two distinct steps (cyclization, then reduction) |
| Key Advantage | High efficiency, avoids isolation of unstable intermediates | Bypasses sensitive intermediates, offers alternative pathway |
| Potential Limitation | Substrate must be stable to reductive conditions | Requires an additional deoxygenation step |
| Overall Yield | Generally good to high | Can be high over two steps |
Conclusion
The synthesis of diethyl 2,3-quinolinedicarboxylate is most reliably and efficiently achieved via the Friedländer annulation . The challenges associated with the stability of the requisite 2-aminobenzaldehyde precursors are elegantly overcome by employing a domino nitro reduction-Friedländer strategy. This one-pot method, utilizing stable 2-nitrobenzaldehydes, represents the most practical and field-proven approach for researchers. For substrates where this reductive domino approach may be problematic, the synthesis via a quinoline N-oxide intermediate provides a robust, modern alternative. A thorough understanding of these primary methods, complemented by insights from related reactions like the Pfitzinger synthesis, equips the drug development professional with a comprehensive toolkit for accessing this pivotal synthetic building block.
References
-
ACS Omega. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Available at: [Link]
-
Royal Society of Chemistry. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. Reaction between 4-methyl aniline (98 %) 1 and diethyl acetylenedicarboxylate 2 with benzaldehyde 3 for the synthesis of 3,4,5-substituted furan-2(5H)-ones 4. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]
-
Wikipedia. Friedländer synthesis. Available at: [Link]
-
Wikipedia. Pfitzinger reaction. Available at: [Link]
-
ResearchGate. Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Available at: [Link]
-
MDPI. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Available at: [Link]
-
ResearchGate. Synthesis of Quinoline-2,4-dicarboxylate Compounds Based on Three-Component Coupling Catalyzed by Lewis Acid. Available at: [Link]
-
PubMed. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]
-
Sciencemadness Discussion Board. The Pfitzinger Reaction. Available at: [Link]
-
ResearchGate. Friedländer Quinoline Synthesis. Available at: [Link]
-
National Institutes of Health. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available at: [Link]
-
ResearchGate. Friedländer quinoline synthesis. Available at: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]
-
ACS Publications. Cyclization of aniline-acetylenedicarboxylate adducts. Improved synthesis of 8-nitro-2-carbomethoxy-4(1H)-quinolones. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]
-
Chemistry Steps. Reactions of Aniline. Available at: [Link]
-
National Institutes of Health. Aniline acetylene dicarboxylate. PubChem. Available at: [Link]
-
Reddit. Mechanism of acylation of aniline with acetic anhydride?. Available at: [Link]
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 标题:Reaction of 2-nitrobenzaldehydes with diethyl (diethoxyphosphinyl) succinate: a new synthesis of quinoline-2, 3-dicarboxylic acid esters via their N-oxides【化源网】 [chemsrc.com]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
